molecular formula C8H9NO B1584906 2-(Methylamino)benzaldehyde CAS No. 7755-70-6

2-(Methylamino)benzaldehyde

Cat. No. B1584906
CAS RN: 7755-70-6
M. Wt: 135.16 g/mol
InChI Key: LIZGLUQDMOJDMM-UHFFFAOYSA-N
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Description

2-(Methylamino)benzaldehyde is a chemical compound with the molecular formula C8H9NO. It has a molecular weight of 135.17 . It is typically stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .


Molecular Structure Analysis

The InChI code for 2-(Methylamino)benzaldehyde is 1S/C8H9NO/c1-9-8-5-3-2-4-7(8)6-10/h2-6,9H,1H3 . This indicates that the molecule consists of a benzaldehyde group with a methylamino substituent at the 2-position.


Physical And Chemical Properties Analysis

2-(Methylamino)benzaldehyde has a density of 1.1±0.1 g/cm³, a boiling point of 260.7±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 49.8±3.0 kJ/mol and a flash point of 121.3±22.8 °C . The compound has a molar refractivity of 42.6±0.3 cm³ .

Scientific Research Applications

Environmental Science

Derivatives of 2-(Methylamino)benzaldehyde can be used in environmental science to develop sensors that detect pollutants and toxic substances. These sensors can be based on the colorimetric changes that occur when the compound reacts with specific environmental contaminants.

Each of these applications leverages the unique chemical properties of 2-(Methylamino)benzaldehyde , such as its ability to form Schiff bases and its reactivity with amines. The compound’s versatility makes it a valuable tool across various fields of scientific research .

Safety and Hazards

2-(Methylamino)benzaldehyde is harmful if swallowed and causes skin and serious eye irritation . It may also cause respiratory irritation . Safety precautions include avoiding contact with skin, eyes, and clothing, avoiding ingestion and inhalation, and keeping away from open flames, hot surfaces, and sources of ignition .

properties

IUPAC Name

2-(methylamino)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-9-8-5-3-2-4-7(8)6-10/h2-6,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZGLUQDMOJDMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30296015
Record name 2-(methylamino)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30296015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylamino)benzaldehyde

CAS RN

7755-70-6
Record name 7755-70-6
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Record name 2-(methylamino)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30296015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(methylamino)benzaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 2-(methylamino)benzaldehyde in the synthesis of McGeachin-type bisaminals?

A: 2-(Methylamino)benzaldehyde acts as a key building block in the synthesis of McGeachin-type bisaminals []. In a reaction catalyzed by p-toluenesulfonic acid (TsOH), two molecules of 2-(methylamino)benzaldehyde condense with one molecule of a chiral amine to form the bridged [3.3.1]-bisaminal structure, 6,12-epiminodibenzo[b,f][1,5]diazocine []. This reaction yields two diastereomers, which can be separated using column chromatography [].

Q2: Has 2-(methylamino)benzaldehyde been found in natural sources?

A: Yes, 2-(methylamino)benzaldehyde has been identified in the headspace volatiles of Scutellaria baicalensis Georgi flowers, commonly known as Baikal skullcap []. While it was found in a small amount (0.5%) in one sample, its presence suggests a potential role in the plant's biology or ecological interactions [].

Q3: How can 2-(methylamino)benzaldehyde be used to generate inherently chiral boron(III) chelates?

A: 2-(Methylamino)benzaldehyde can be employed as a ligand in the synthesis of novel boron(III) chelates []. These chelates derive their chirality directly from the synthesis process, eliminating the need for subsequent separation of diastereomers []. The resulting N,N,O-chelate exhibits unique photophysical properties, absorbing and fluorescing in the visible spectrum with a relatively small Stokes shift []. This compound also demonstrates the rare ability among boron(III) chelates to undergo intersystem crossing, forming a meta-stable triplet-excited state [].

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